2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine
Overview
Description
2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4S and its molecular weight is 250.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Aminolysis and Alcoholysis Reactions : Research by Novakov et al. (2017) investigated the aminolysis of a related compound, highlighting the influence of the amino group's steric environment and the reaction medium's dielectric permittivity on the reaction outcomes. This study contributes to understanding the chemical behavior of pyrimidinone derivatives in the presence of various amines (Novakov et al., 2017).
Crystal Structure Analysis : The crystal structure of cyprodinil, an anilinopyrimidine fungicide featuring a cyclopropyl and a pyrimidine ring similar to the chemical structure , was elucidated by Jeon et al. (2015), providing insights into the molecular configurations that could be relevant for designing compounds with specific properties (Jeon et al., 2015).
Cyclopropylation Methods : Derosa et al. (2018) developed a copper-catalyzed Chan-Lam cyclopropylation reaction, facilitating the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method could be applied to synthesize compounds with structures similar to the one in focus, enhancing their accessibility for further research (Derosa et al., 2018).
Potential Biological Activities
Antiproliferative Activities : A study by Lu et al. (2021) synthesized a compound with a similar complex structure, incorporating a cyclopropane carboxamide moiety, and reported significant inhibitory activity against cancer cell lines. This indicates the potential utility of such compounds in the development of new anticancer therapies (Lu et al., 2021).
Enzyme Inhibition : Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These findings suggest that similar cyclopropyl-containing compounds could have therapeutic applications (Boztaş et al., 2019).
Properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUATTYACRAGHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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